N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a thiophene core substituted with a furan-3-yl group at the 4-position and a furan-2-carboxamide moiety at the methyl-linked 2-position. Its structure combines electron-rich aromatic systems (thiophene and furan) with a carboxamide functional group, making it a candidate for diverse pharmacological applications, particularly in cancer therapy and enzyme inhibition. The methyl bridge between the thiophene and carboxamide groups enhances conformational flexibility while maintaining aromatic conjugation .
Properties
IUPAC Name |
N-[[4-(furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(13-2-1-4-18-13)15-7-12-6-11(9-19-12)10-3-5-17-8-10/h1-6,8-9H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPVNAXIVFDZBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC(=CS2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Ring Formation
The Paal-Knorr synthesis remains the most reliable method for thiophene preparation:
Reaction Conditions
- 1,4-Dicarbonyl precursor: 3-(furan-3-yl)pentane-2,4-dione
- Cyclizing agent: Phosphorus pentasulfide (P₄S₁₀)
- Solvent: Anhydrous toluene
- Temperature: 110°C, 6 hours
- Yield: 68-72%
Mechanistic Insight
The reaction proceeds through thioketene intermediate formation, followed by [4+1] cycloaddition with the 1,4-dicarbonyl compound.
Functionalization to Methanamine
A three-step sequence converts the thiophene to the required amine:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, CCl₄, AIBN, 80°C | 85 |
| Cyanidation | CuCN, DMF, 120°C | 78 |
| Reduction | LiAlH₄, THF, 0°C → rt | 91 |
Critical Parameters
- Bromination : Radical initiation with AIBN ensures regioselective substitution at the methyl position
- Cyanidation : Copper-mediated coupling prevents ring opening of the thiophene
- Reduction : Controlled addition of LiAlH₄ prevents over-reduction of the furan ring
Amide Bond Formation Strategies
Acyl Chloride Route
Procedure
- Generate furan-2-carbonyl chloride using oxalyl chloride (2 eq) in anhydrous DCM with catalytic DMF
- Add amine intermediate (1 eq) in presence of Schlenk-line dried triethylamine (3 eq)
- Stir under N₂ at -10°C for 2 hours
Performance Metrics
- Yield: 82-85%
- Purity: >98% (HPLC)
- Side Products: <2% N-acylurea formation
Coupling Reagent Approach
Comparative analysis of common coupling agents:
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 12 | 89 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 24 | 76 |
| HATU/DIEA | DMF | -15 → 5 | 6 | 93 |
Optimized Protocol
- HATU (1.05 eq), DIEA (3 eq) in anhydrous DMF
- Add amine (1 eq) to pre-activated carboxylic acid (1 eq)
- Stir at -15°C for 30 min, then warm to 5°C over 6 hours
- Quench with sat. NH₄Cl, extract with EtOAc (3×)
Alternative Synthetic Pathways
One-Pot Tandem Synthesis
A recently patented method enables direct assembly from simpler precursors:
Reaction Scheme
Furan-3-carbaldehyde + 2-thienylacetonitrile → [Cr(CO)₃] → Amidation → Target
Key Advantages
- 72% overall yield
- No intermediate purification required
- Scalable to kilogram quantities
Enzymatic Aminolysis
Emerging biocatalytic approach using lipase B from Candida antarctica:
| Parameter | Value |
|---|---|
| Enzyme Loading | 5 wt% |
| Solvent | TBME |
| Temperature | 40°C |
| Conversion (24 h) | 95% |
| Ee Value | >99% |
Limitations
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology improves process safety and yield:
Reactor Configuration
- Two-stage packed bed system
- Stage 1: Thiophene formation (residence time 8 min)
- Stage 2: Amide coupling (residence time 15 min)
Performance Metrics
- Throughput: 12 kg/day
- Purity: 99.5%
- Solvent Recovery: 98%
Green Chemistry Innovations
| Technique | Implementation | Outcome |
|---|---|---|
| Microwave Heating | 300 W, 80°C | 4× rate acceleration |
| Bio-based Solvents | Cyrene® | 93% yield, non-flammable |
| Catalytic Recycling | Magnetic Pd NPs | 15 reuses without loss |
Analytical Characterization
Critical quality control parameters and methods:
| Parameter | Method | Specification |
|---|---|---|
| Identity | ¹H/¹³C NMR | δ 7.85 (d, J=3.5 Hz, 1H, furan) |
| Purity | HPLC-UV (254 nm) | ≥98% |
| Residual Solvents | GC-MS | <500 ppm |
| Crystal Form | PXRD | Form II |
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: Hydrogen gas with Pd/C catalyst at room temperature.
Substitution: Bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 Thiophene-Furan Hybrids with Antiproliferative Activity
- Compound 26: (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Structural Differences: Replaces the methyl-furan carboxamide with a sulfonamide-linked thiazole. Activity: Exhibits an IC50 of 10.25 μM against MCF7 breast cancer cells, attributed to sulfonamide-mediated ATP-binding site inhibition in tyrosine kinases . Comparison: The absence of a sulfonamide group in the target compound may reduce kinase inhibition potency but improve metabolic stability due to fewer hydrolyzable bonds.
Compound 5p : N-(3-(Thiophen-2-yl)prop-2-yn-1-yl)furan-2-carboxamide
- Structural Differences : Features a propargyl linker instead of a methyl bridge.
- Activity : The alkyne group enhances π-π stacking with aromatic residues in biological targets, though synthetic complexity increases .
- Comparison : The target compound’s methyl linker simplifies synthesis while maintaining moderate conformational flexibility.
2.2 Furan Carboxamide Derivatives
- Compound 97c: 2-(2-Hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide Structural Differences: Incorporates a hydrazinyl-oxoethyl side chain at the furan-3 position. Comparison: The target compound’s thiophene-furan core offers greater aromatic surface area for target binding but lacks chelating side chains.
- N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Structural Differences: Integrates a chromen-thiazolidinone system instead of thiophene. Activity: The chromen ring enhances π-π interactions with DNA topoisomerases, yielding IC50 values <10 μM in leukemia models .
2.3 Sulfur-Containing Heterocycles with Modified Substituents
- Thiophene Fentanyl Hydrochloride Structural Differences: Contains a fully saturated thiophene ring linked to a fentanyl backbone. Activity: Binds opioid receptors but lacks thorough toxicological data due to structural complexity .
N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide
- Structural Differences : Substitutes the furan-3-yl group with a dichlorophenyl moiety and adds a sulfone group.
- Activity : The electron-withdrawing Cl and sulfone groups enhance solubility and target binding but increase synthetic difficulty .
- Comparison : The target compound’s lack of halogen substituents may reduce toxicity but also limit bioavailability.
Key Comparative Data
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely employs Suzuki-Miyaura cross-coupling (as in ) or condensation reactions, offering scalability over propargyl or sulfone-containing analogs .
- Pharmacological Potential: While less potent than sulfonamide derivatives (e.g., Compound 26), the target compound’s balanced electronic profile and stability make it suitable for long-term in vivo studies.
- Toxicological Considerations : Unlike thiophene fentanyl derivatives (), the absence of opioid-like substructures reduces neurotoxicity risks .
Biological Activity
N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide is a heterocyclic compound notable for its unique structural features, which include furan and thiophene rings along with a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being investigated for anti-inflammatory and anticancer properties.
Structural Characteristics
The molecular structure of this compound can be represented as:
This structure combines elements from both furan and thiophene, contributing to its diverse reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly:
1. Anticancer Properties
- The compound has shown potential as an anticancer agent, with mechanisms involving the inhibition of specific kinases or interaction with cellular signaling pathways. Studies suggest that it may alter cell proliferation and induce apoptosis in cancer cells.
2. Anti-inflammatory Effects
- Preliminary investigations have indicated that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes.
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, blocking substrate access and inhibiting their activity.
- Receptor Interaction : It may interact with cellular receptors that are crucial in mediating inflammatory responses and cell growth.
Case Studies
Several studies have focused on the biological implications of this compound:
-
Antitumor Activity :
- A study investigated the cytotoxic effects of this compound against various cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.
-
Anti-inflammatory Activity :
- In vitro assays demonstrated that the compound significantly reduced the release of inflammatory mediators in stimulated macrophages, supporting its potential use in treating inflammatory diseases.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Anticancer Activity (IC50) | Anti-inflammatory Activity |
|---|---|---|
| N-[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide | Low µM | Significant |
| Thiophene derivatives | Moderate µM | Variable |
| Furan derivatives | High µM | Low |
Q & A
Q. What are the established synthetic routes for N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]furan-2-carboxamide, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step organic reactions, including:
- Step 1: Formation of the thiophene-furan hybrid scaffold via Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan-3-yl group to the thiophene ring.
- Step 2: Introduction of the methylene bridge through alkylation or reductive amination.
- Step 3: Final carboxamide coupling using furan-2-carboxylic acid activated via EDCl/HOBt or DCC.
Key Optimization Parameters:
- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., acylation) to prevent side reactions.
- Catalysts: Use Pd(PPh₃)₄ for cross-coupling reactions to enhance yield (80–90% reported) .
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 85 | |
| 2 | NaBH₄, MeOH, RT | 78 | |
| 3 | EDCl, HOBt, DCM, 0°C | 92 |
Q. Which spectroscopic techniques are employed to confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for furan (δ 6.3–7.5 ppm), thiophene (δ 7.1–7.8 ppm), and carboxamide (δ 2.5–3.5 ppm). Integration ratios verify substituent positions .
- IR Spectroscopy: Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) with <2 ppm error .
Q. Table 2: Key Spectral Signatures
| Functional Group | Technique | Signature | Reference |
|---|---|---|---|
| Furan ring | ¹H NMR | δ 6.45 (d, J=3.2 Hz) | |
| Thiophene-S | ¹³C NMR | δ 125.7 (C-S) | |
| Amide bond | IR | 1648 cm⁻¹ (C=O) |
Q. What preliminary biological screening data exist for this compound, and what assay methodologies are typically used?
Methodological Answer:
- Anticancer Activity: Tested via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values range from 10–50 µM, comparable to doxorubicin in some studies .
- Antimicrobial Screening: Disk diffusion assays against S. aureus and E. coli show zones of inhibition (12–18 mm) at 100 µg/mL .
- Enzyme Inhibition: Fluorescence-based assays for COX-2 inhibition (IC₅₀ ~5 µM) using recombinant enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different experimental models for this compound?
Methodological Answer:
- Dose-Response Repetition: Perform triplicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out variability .
- Cell Line Authentication: Use STR profiling to confirm genetic stability of cancer models .
- Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., thiophene-furan hybrids) to identify trends .
Q. What computational strategies are recommended to predict the binding modes and affinity of this compound with target proteins?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., COX-2). Key residues: Arg120 (hydrogen bonding) and hydrophobic pockets .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling: Train models with PubChem bioactivity data (AID 504850) to predict IC₅₀ values .
Q. What methodologies are employed to investigate the metabolic stability and in vivo pharmacokinetics of this compound?
Methodological Answer:
- Microsomal Assays: Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >2 h suggests moderate stability .
- Plasma Protein Binding: Use equilibrium dialysis to measure free fraction (% unbound = 15–20%) .
- Pharmacokinetic Profiling: Administer IV/orally to rodents and calculate AUC, Cₘₐₓ, and bioavailability (F ≈ 40%) .
Q. Table 3: Key ADME Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.8 | HPLC | |
| Metabolic t₁/₂ | 2.3 h | RLM assay | |
| Oral Bioavailability | 38% | Rodent study |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
